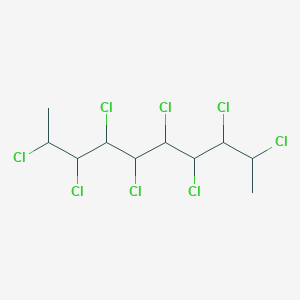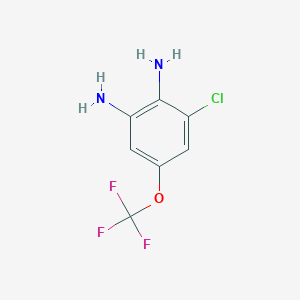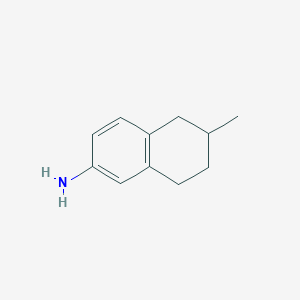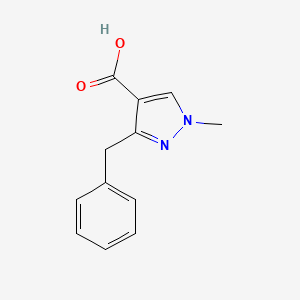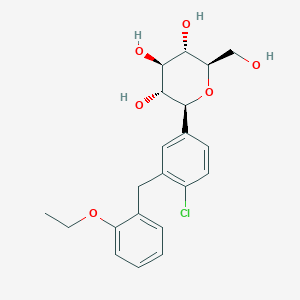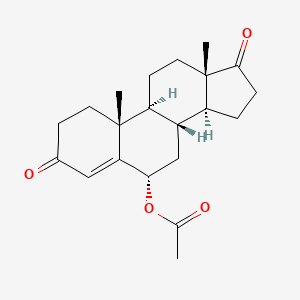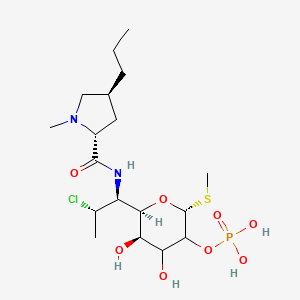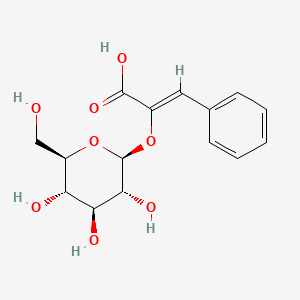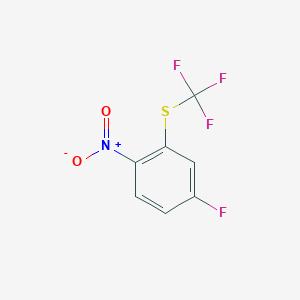
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3F4NO2S This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene followed by the introduction of the trifluoromethylsulfanyl group. The nitration process involves the reaction of 4-fluorobenzene with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The trifluoromethylsulfanyl group can be introduced using reagents such as trifluoromethylsulfenyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
化学反応の分析
Types of Reactions
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Nucleophilic Substitution: Nucleophiles such as phenoxide ions.
Major Products Formed
Reduction: 4-Fluoro-1-amino-2-(trifluoromethylsulfanyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the trifluoromethylsulfanyl group.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylsulfanyl.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group.
Uniqueness
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
特性
分子式 |
C7H3F4NO2S |
|---|---|
分子量 |
241.16 g/mol |
IUPAC名 |
4-fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3F4NO2S/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
InChIキー |
GAEJBTOJWKVVQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
